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Compound Name:
one

Cat. No.: B041039

For Immediate Release

Researchers have synthesized a novel series of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine
derivatives and evaluated their potential as antiviral agents against influenza A virus. A recent
study provides a head-to-head comparison of these analogs, identifying compounds with
significant antiviral activity and low toxicity. This guide summarizes the key findings, presenting
the quantitative data, experimental protocols, and a proposed mechanism of action for this
promising class of compounds.

Comparative Antiviral Activity and Cytotoxicity

A series of pyrrolo[2,1-f][1][2][3]triazine analogs were screened for their antiviral activity against
influenza virus strain A/Puerto Rico/8/34 (H1N1) and for their cytotoxic effects on Madin-Darby
canine kidney (MDCK) cells. The results, including the 50% cytotoxic concentration (CCso),
50% inhibitory concentration (ICso), and the selectivity index (SI), are summarized below. A
higher Sl value indicates a more favorable safety and efficacy profile.
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CCso Selectivity
Compound R* R? ICso0 (ug/mL)
(ng/mL) Index (SI)

l4a Phenyl Phenyl >1000 >1000 -
4-

14b Phenyl >1000 900 >1.1
Bromophenyl

14d p-Tolyl Phenyl >1000 >1000 -

15a Phenyl p-Tolyl >1000 >1000 -
4-

15b p-Tolyl >1000 600 >1.6
Bromophenyl
3,4-

15e Dimethylphen  p-Tolyl >1000 >1000 -
vl
4-

15f Methoxyphen  p-Tolyl 750 4 188
yl

16a Phenyl Thiophen-2-yl  >1000 >1000 -
4-

16f Methoxyphen  Thiophen-2-yl  >1000 120 >8.3
yl

16h Thiophen-2-yl  Thiophen-2-yl ~ >1000 >1000 -

4-
17a Phenyl >1000 >1000 -
Chlorophenyl

4- 4-

17b >1000 >1000 -
Bromophenyl  Chlorophenyl

Data sourced from Safina et al., 2023.[4]

Among the tested compounds, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1]
[2][3]triazine-5,6-dicarboxylate (15f) demonstrated the most potent antiviral activity with an 1Cso
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of 4 pg/mL and a high selectivity index of 188, indicating a significant window between its
effective and toxic concentrations.[4]

Proposed Mechanism of Action: Neuraminidase
Inhibition

Molecular docking studies suggest that the antiviral activity of these pyrrolo[2,1-f][1][2]
[3]triazine derivatives may be attributed to the inhibition of influenza neuraminidase, a key
enzyme in the viral life cycle.[4] The proposed mechanism involves the binding of the

compounds to the active site of the neuraminidase enzyme, thereby preventing the release of
new virus particles from infected cells.
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Caption: Proposed mechanism of action for pyrrolotriazinone analogs.

Experimental Protocols
Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Analogs
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The synthesis of the 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines was achieved through a
1,3-cycloaddition reaction.[4]
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Caption: General synthetic workflow for pyrrolotriazinone analogs.

General Procedure: To a suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol)
in dry tetrahydrofuran, dimethyl acetylenedicarboxylate (1.2 mmol) was added. Triethylamine
(1.1 mmol) was then added dropwise while stirring. The reaction mixture was stirred at room
temperature until a crystalline product precipitated. The product was then separated by filtration
and recrystallized.[4]

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was evaluated in MDCK cell culture using the
MTT assay. The cells were seeded in 96-well plates and, after 24 hours, were treated with
various concentrations of the test compounds for 48 hours. The CCso value was determined as
the concentration of the compound that caused a 50% reduction in cell viability.[4]

Antiviral Activity Assay
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The antiviral activity was assessed by the ability of the compounds to inhibit the cytopathic
effect (CPE) of the influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. Confluent cell
monolayers in 96-well plates were infected with the virus and simultaneously treated with
different concentrations of the test compounds. After 48 hours of incubation, the CPE was
evaluated, and the 1Cso value was calculated as the concentration of the compound that
inhibited the viral CPE by 50%.[4] The selectivity index was then calculated as the ratio of CCso
to ICso.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyrrolotriazinone-analogs-in-antiviral-assays|

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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